molecular formula C28H26N6O10S2 B1668868 Cefpimizole CAS No. 84880-03-5

Cefpimizole

Cat. No.: B1668868
CAS No.: 84880-03-5
M. Wt: 670.7 g/mol
InChI Key: LNZMRLHZGOBKAN-KAWPREARSA-N
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Description

Cefpimizole is a third-generation cephalosporin antibiotic developed by Ajinomoto in Japan. It is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This compound is particularly effective in treating infections caused by bacteria that are resistant to other antibiotics .

Mechanism of Action

Target of Action

Cefpimizole, a third-generation cephalosporin antibiotic , primarily targets the penicillin-binding proteins (PBPs) . PBPs are enzymes involved in the final stages of peptidoglycan layer synthesis, which is crucial for bacterial cell wall formation .

Mode of Action

This compound disrupts bacterial cell walls by binding to and inhibiting the PBPs . This interaction prevents the synthesis of the peptidoglycan layer, leading to bacterial cell lysis and death .

Biochemical Pathways

It’s known that the inhibition of pbps disrupts the cross-linking of the peptidoglycan layer in the bacterial cell wall . This disruption leads to cell lysis and death, effectively eliminating the bacterial infection .

Pharmacokinetics

The pharmacokinetics of this compound were determined after single- and multiple-dose 20-min intravenous infusions . The kinetics correspond to a two-compartment model with an average apparent volume of distribution of 20.0 +/- 3.5 liters, a distribution rate constant of 2.24 +/- 1.00 h-1, and a terminal rate constant of 0.358 +/- 0.036 h-1 (half-life, 1.9 h) . The total body clearance was 118.6 +/- 20.2 ml/min . The primary route of elimination for this compound is renal, with approximately 80% of the administered dose excreted as the parent compound .

Result of Action

The result of this compound’s action is the effective elimination of bacterial infections. By inhibiting the PBPs and disrupting the bacterial cell wall, this compound causes bacterial cell lysis and death . This leads to the reduction of the bacterial population, aiding in the resolution of the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, renal function can impact the drug’s elimination, as this compound is primarily excreted through the kidneys . Therefore, in patients with renal impairment, the clearance of this compound may be reduced, potentially leading to increased drug levels and risk of toxicity

Biochemical Analysis

Biochemical Properties

Cefpimizole interacts with penicillin-binding proteins (PBPs), which are enzymes that play a crucial role in the synthesis of peptidoglycan, a major component of bacterial cell walls . By inhibiting these PBPs, this compound disrupts cell wall synthesis, leading to bacterial cell death .

Cellular Effects

This compound’s primary cellular effect is the disruption of bacterial cell wall synthesis, which leads to cell death . This effect is not limited to a specific type of cell but affects a broad spectrum of Gram-positive and Gram-negative bacteria .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting PBPs . These proteins are essential for the cross-linking step in peptidoglycan synthesis. When this compound binds to these proteins, it prevents them from performing their role, thereby inhibiting the synthesis of peptidoglycan and disrupting the bacterial cell wall .

Temporal Effects in Laboratory Settings

The pharmacokinetics of this compound were determined after single- and multiple-dose 20-min intravenous infusions . The kinetics correspond to a two-compartment model with an average apparent volume of distribution of 20.0 +/- 3.5 liters, a distribution rate constant of 2.24 +/- 1.00 h-1, and a terminal rate constant of 0.358 +/- 0.036 h-1 (half-life, 1.9 h) .

Metabolic Pathways

The primary route of elimination for this compound is the renal route, with approximately 80% of the administered dose excreted as the parent compound

Transport and Distribution

This compound is distributed in the body following a two-compartment model . The total body clearance was 118.6 +/- 20.2 ml/min, and the renal clearance was 96.2 +/- 17.3 ml/min . This suggests that this compound is primarily transported and distributed via the circulatory system and eliminated through the kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cefpimizole involves multiple steps, starting from the core cephalosporin structure The process typically includes the acylation of the amino group at the 7-position of the cephalosporin nucleus with a suitable acylating agentThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The production also includes stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Cefpimizole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various organic halides for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties. For example, oxidation can lead to sulfoxide derivatives, while substitution can introduce new functional groups that enhance the antibiotic’s activity .

Scientific Research Applications

Pharmacokinetics and Safety Profile

Cefpimizole exhibits a two-compartment model of pharmacokinetics with a half-life of approximately 1.9 hours. The primary route of elimination is renal, with about 80% of the administered dose excreted unchanged in urine. Studies have shown that this compound is well tolerated, with mild transient pain at the injection site being the most significant adverse effect reported . In a study involving healthy volunteers, no serious side effects were observed, and vital signs remained stable throughout the trials .

Treatment of Gonorrhea

This compound has been evaluated for its efficacy in treating uncomplicated gonorrhea. A dose-ranging study indicated that while the highest dose (1 g) effectively cured urethral infections, lower doses showed decreased cure rates, with treatment failures noted in rectal and pharyngeal infections even at higher doses . The study concluded that this compound does not offer advantages over existing antibiotics for this indication.

Gynecological Infections

In a clinical setting, this compound was administered intravenously to patients with gynecological infections, achieving an overall efficacy rate of 85.7%. The drug demonstrated good tissue penetration and was effective in treating infections without notable adverse reactions . This suggests potential use in managing pelvic inflammatory diseases or other gynecological conditions.

Prophylactic Use in Surgery

This compound has also been explored as a prophylactic antibiotic in surgical procedures. Its application aims to reduce postoperative infections, particularly in high-risk surgeries such as cesarean sections. Studies indicate that this compound can be effective in minimizing the incidence of maternal infectious morbidity post-surgery . However, comparisons with other antibiotics show mixed results regarding superiority.

Case Study: Gynecological Infection

  • Patient Profile : Seven women with diagnosed gynecological infections.
  • Treatment : Intravenous this compound (1 g).
  • Outcome : 85.7% efficacy rate with no adverse reactions noted during treatment .

Case Study: Gonorrhea Treatment

  • Patient Profile : 96 males with uncomplicated gonorrhea.
  • Treatment : Single doses of this compound ranging from 0.125 g to 1 g.
  • Outcome : Cure rates were highest at the 1 g dose but significantly dropped at lower doses, indicating limited effectiveness compared to existing treatments .

Comparison with Similar Compounds

Cefpimizole is compared with other third-generation cephalosporins such as cefotaxime and cefoperazone. While all these compounds share a similar core structure and mechanism of action, this compound is unique in its broader spectrum of activity and higher stability against beta-lactamases. This makes it particularly effective against resistant bacterial strains .

List of Similar Compounds

  • Cefotaxime
  • Cefoperazone
  • Ceftriaxone
  • Ceftazidime

This compound stands out due to its unique imidazole ring, which enhances its binding affinity to PBPs and increases its resistance to beta-lactamase degradation .

Biological Activity

Cefpimizole, known chemically as AC-1370, is a broad-spectrum cephalosporin antibiotic that has been investigated for its efficacy against various bacterial infections. This article provides an in-depth examination of the biological activity of this compound, including pharmacokinetics, clinical efficacy, and comparative studies with other antibiotics.

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied. Key findings include:

  • Distribution and Elimination : this compound follows a two-compartment model with an average apparent volume of distribution of approximately 20.0 ± 3.5 liters. The distribution rate constant is 2.24 ± 1.00 h1^{-1}, and the terminal elimination rate constant is 0.358 ± 0.036 h1^{-1}, resulting in a half-life of about 1.9 hours .
  • Renal Clearance : Around 80% of the administered dose is excreted unchanged via the kidneys, with a renal clearance rate of 96.2 ± 17.3 ml/min .
  • Dose Proportionality : Studies indicate that this compound exhibits dose proportionality across multiple doses (1g, 2g, and 4g) administered intravenously over a week-long period .

Clinical Efficacy

This compound has demonstrated significant clinical efficacy in treating various infections:

  • Case Studies : In a study involving seven patients with gynecological infections, this compound achieved an overall efficacy rate of 85.7% without any reported adverse reactions . High concentrations were detected in internal genital organs following administration, indicating effective tissue penetration .
  • Infections Treated : this compound has been effective against infections caused by Actinomyces species, which are often resistant to other antibiotics. It has shown promise in managing pelvic actinomycosis, with effective concentrations found in the retroperitoneal space after administration .

Comparative Studies

Comparative studies have assessed this compound against other antibiotics:

AntibioticEfficacy Rate (%)Adverse ReactionsNotes
This compound85.7NoneEffective against gynecological infections
FlomoxefTBDTBDSimilar spectrum but less studied
CefazolinTBDTBDCommonly used for surgical prophylaxis

Research Findings

Recent research highlights the importance of this compound in specific clinical scenarios:

  • Prophylactic Use : Studies suggest that this compound may be beneficial as a prophylactic antibiotic in surgical settings to reduce postoperative infections . Its pharmacokinetic properties support its use in high-risk patients.
  • Animal Models : In animal studies comparing various prophylactic regimens, this compound demonstrated lower bacterial burdens than controls, supporting its effectiveness in preventing infections post-surgery .

Properties

IUPAC Name

2-[1-[[(6R,7R)-2-carboxy-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-yl]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N6O10S2/c35-23(18(16-4-2-1-3-5-16)31-24(36)19-20(27(38)39)30-14-29-19)32-21-25(37)34-22(28(40)41)17(13-45-26(21)34)12-33-9-6-15(7-10-33)8-11-46(42,43)44/h1-7,9-10,14,18,21,26H,8,11-13H2,(H5-,29,30,31,32,35,36,38,39,40,41,42,43,44)/t18-,21-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZMRLHZGOBKAN-KAWPREARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)O)C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)O)C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N6O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84880-03-5
Record name Cefpimizole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84880-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefpimizole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084880035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFPIMIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S58UHU7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefpimizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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